molecular formula C11H10N2O3 B14903655 n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide

n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide

Cat. No.: B14903655
M. Wt: 218.21 g/mol
InChI Key: RIRXELRHWQIJCA-UHFFFAOYSA-N
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Description

N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide is a small organic molecule characterized by a benzoxazolone core fused to a cyclopropane carboxamide moiety. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. Structural determination of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N-(2-oxo-3H-1,3-benzoxazol-5-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H10N2O3/c14-10(6-1-2-6)12-7-3-4-9-8(5-7)13-11(15)16-9/h3-6H,1-2H2,(H,12,14)(H,13,15)

InChI Key

RIRXELRHWQIJCA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)OC(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-amino-2,3-dihydrobenzo[d]oxazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize the properties of N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide, we compare it with structurally related compounds from published sources (Table 1).

Table 1: Comparative Analysis of Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Application
This compound C₁₁H₁₀N₂O₃ 218.21 Benzoxazolone, cyclopropane carboxamide Unknown (structural focus)
N-(2,6-Dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide [] C₁₅H₂₀N₂O₂ 260.33 Oxazole, dimethylphenyl, isopropyl substituents Safety data available; no activity specified
N-(4-(Oxazol-5-yl)phenyl)chromane-3-carboxamide [] C₁₉H₁₆N₂O₃ 320.35 Chromane, oxazol-phenyl linkage Stimulates retinal precursor cells; neuroretinal disease treatment

Key Comparative Insights

Structural Complexity and Ring Systems :

  • The benzoxazolone core in the target compound contrasts with the simpler oxazole ring in ’s analog and the chromane (benzopyran) system in ’s derivative. The cyclopropane group in the target compound introduces significant ring strain, which may enhance binding affinity through conformational rigidity compared to the more flexible isopropyl and chromane substituents in analogs.

However, the benzoxazolone’s polarity could reduce lipophilicity relative to the dimethylphenyl-isopropyl analog (260.33 g/mol).

Functional Group Impact :

  • The carboxamide group is a common feature, enabling hydrogen-bonding interactions with biological targets. The electron-withdrawing benzoxazolone may increase the carboxamide’s acidity, altering its binding kinetics compared to the electron-rich dimethylphenyl group in ’s compound.

The target compound’s benzoxazolone-cyclopropane architecture remains unexplored in this context but could offer unique pharmacokinetic profiles.

Research Findings and Implications

  • SHELX in Structural Analysis : The SHELX suite (particularly SHELXL) is instrumental in resolving crystal structures of small molecules like these, enabling precise determination of bond angles and torsional strain in the cyclopropane moiety .
  • Therapeutic Potential: highlights carboxamide derivatives’ role in stimulating retinal precursor cells, suggesting that structural modifications (e.g., cyclopropane vs. chromane) could tune activity toward specific diseases .

Biological Activity

N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly as a modulator of ATP-binding cassette (ABC) transporters. These transporters play crucial roles in drug absorption, distribution, and excretion, making them significant targets in pharmacology.

Chemical Structure

The compound can be represented by the following chemical structure:

C11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2

This indicates a molecular weight of 206.21 g/mol, with specific functional groups that contribute to its biological activity.

Research has indicated that this compound functions primarily as an inhibitor of ABC transporters , which are involved in the transport of various substrates across cellular membranes. By modulating these transporters, the compound may enhance the efficacy of certain therapeutic agents by improving their bioavailability and reducing resistance mechanisms in target cells.

Anticancer Properties

Several studies have reported on the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These findings suggest that this compound may exhibit selective toxicity towards cancer cells while sparing normal cells.

Modulation of ABC Transporters

The compound has been identified as a potent modulator of several ABC transporters, including P-glycoprotein (P-gp) and Multidrug Resistance Protein 1 (MDR1). This modulation may lead to increased intracellular concentrations of chemotherapeutic agents, thereby enhancing their therapeutic effects.

Study 1: Cystic Fibrosis Treatment

In a study focusing on cystic fibrosis, this compound was evaluated for its ability to restore function to defective CFTR channels by inhibiting specific ABC transporters responsible for drug efflux. The results indicated a significant improvement in drug retention within epithelial cells, suggesting its potential as a therapeutic agent for cystic fibrosis patients .

Study 2: Antioxidant Activity

Another study explored the antioxidant properties of this compound. Using various assays such as DPPH and ABTS radical scavenging tests, it was shown to possess notable antioxidant activity, which could contribute to its protective effects against oxidative stress in cellular models .

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